molecular formula C8H14O2 B074452 3-(1-Methylethyl)pentane-2,4-dione CAS No. 1540-38-1

3-(1-Methylethyl)pentane-2,4-dione

Cat. No.: B074452
CAS No.: 1540-38-1
M. Wt: 142.2 g/mol
InChI Key: BPIHCIRSGQKCLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Methylethyl)pentane-2,4-dione (CAS 1540-38-1) is a β-diketone derivative with the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly for the preparation of novel 3-substituted 2,4-pentanediones, which are valuable scaffolds in the development of new chemical entities for pharmaceutical research . Its structure allows it to act as a ligand in coordination chemistry; for example, chelates derived from similar β-diketones are used in the synthesis of branched polymers, such as polymethyl methacrylate, to enhance thermal stability . From an analytical perspective, this compound can be separated and analyzed using reverse-phase HPLC on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid, a method that is also scalable for preparative isolation . The compound has a calculated density of 0.914 g/cm³ and a boiling point of approximately 190.8°C at 760 mmHg . This product is intended for research purposes as a synthetic intermediate or analytical standard and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propan-2-ylpentane-2,4-dione
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InChI

InChI=1S/C8H14O2/c1-5(2)8(6(3)9)7(4)10/h5,8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BPIHCIRSGQKCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10165513
Record name 3-(1-Methylethyl)pentane-2,4-dione
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Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1540-38-1
Record name 3-(1-Methylethyl)-2,4-pentanedione
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Record name 3-(1-Methylethyl)pentane-2,4-dione
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Record name 3-(1-METHYLETHYL)PENTANE-2,4-DIONE
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Synthetic Methodologies and Derivatization of 3 1 Methylethyl Pentane 2,4 Dione

Alkylation and Substitution Reactions at the Active Methylene (B1212753) Position

The primary method for synthesizing 3-(1-Methylethyl)pentane-2,4-dione involves the C-alkylation of pentane-2,4-dione (acetylacetone). The methylene protons located between the two carbonyl groups are particularly acidic due to resonance stabilization of the resulting carbanion, making this position highly susceptible to electrophilic attack.

A widely applicable method for the preparation of 3-alkylpentane-2,4-diones, including the isopropyl derivative, involves the reaction of pentane-2,4-dione with an appropriate alkylating agent in the presence of a base. nih.gov A common procedure utilizes isopropyl iodide or isopropyl bromide as the alkylating agent and anhydrous potassium carbonate as the base in an acetone (B3395972) solvent. nih.gov The reaction proceeds by deprotonation of the active methylene group of pentane-2,4-dione by potassium carbonate to form a nucleophilic enolate. This enolate then attacks the isopropyl halide in a nucleophilic substitution reaction (SN2) to form the C-alkylated product.

Alternative methods have also been employed, such as using stronger bases like sodium amide in liquid ammonia (B1221849), which can also effectively alkylate pentane-2,4-dione with isopropyl bromide. orgsyn.org The choice of base and solvent system can influence the reaction rate and the formation of byproducts.

Strategies for Controlled Synthesis and Improved Yields

A significant challenge in the synthesis of this compound is the potential for over-alkylation, leading to the formation of 3,3-diisopropylpentane-2,4-dione. The mono-alkylated product still possesses an acidic proton at the 3-position, which can be removed by the base, leading to a second alkylation event.

Research has shown that controlling the reaction conditions is crucial for maximizing the yield of the desired mono-alkylated product. One effective strategy is to shorten the reaction time. For instance, in a related synthesis of 3-methylpentane-2,4-dione, reducing the reflux period from 20 hours to 4.5 hours significantly decreased the amount of the dialkylation product from 20–25% to 5–10%. nih.gov This principle is directly applicable to the synthesis of the isopropyl derivative.

Another strategy for improving the purity and yield involves the isolation of the product through the formation of a metal complex. chemsynthesis.com The crude product, which may contain a mixture of C-alkylated and O-alkylated isomers, can be treated with a copper(II) salt. The C-alkylated β-diketone selectively forms a stable copper(II) complex, which can be isolated by filtration. The pure this compound can then be recovered by decomposing the copper complex with a dilute acid solution, followed by extraction into an organic solvent. chemsynthesis.com

Table 1: Synthesis of this compound
Starting MaterialAlkylating AgentBase/SolventKey ConditionProductYield
Pentane-2,4-dioneIsopropyl IodideK₂CO₃ / AcetoneReduced reflux time (e.g., ~5 hours) to minimize dialkylation. nih.govThis compoundModerate to Good (exact yield dependent on precise conditions)
Pentane-2,4-dioneIsopropyl BromideSodium Amide / Liquid AmmoniaFormation of dianion can be controlled by stoichiometry. orgsyn.orgThis compoundGood

Formation of Functionalized Derivatives for Specific Research Applications

The β-dicarbonyl moiety in this compound serves as a versatile precursor for the synthesis of a wide range of functionalized derivatives, particularly heterocyclic compounds and coordination complexes. unirioja.es

A general and widely used application is the synthesis of pyrazoles and isoxazoles. unirioja.esresearchgate.net The reaction of this compound with hydrazine (B178648) or its derivatives leads to a condensation-cyclization reaction, affording substituted pyrazoles. unirioja.es Similarly, reaction with hydroxylamine (B1172632) yields isoxazole (B147169) derivatives. unirioja.es These heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science.

Furthermore, as a β-diketone, this compound is an excellent chelating ligand for a variety of metal ions. It can coordinate with metals like copper(II) to form stable complexes. nih.govunirioja.es These metal complexes have applications in catalysis and as building blocks for supramolecular structures. For example, a related compound, 3-propyl-pentane-2,4-dione, has been used as a carrier in polymer inclusion membranes for the selective removal of metal ions from wastewater.

Table 2: Functionalized Derivatives of this compound
ReactantReaction TypeProduct DerivativePotential Application
Hydrazine HydrateCondensation/Cyclization3,5-Dimethyl-4-(1-methylethyl)-1H-pyrazoleIntermediate for pharmaceuticals and agrochemicals. unirioja.es
HydroxylamineCondensation/Cyclization3,5-Dimethyl-4-(1-methylethyl)isoxazoleBuilding block for bioactive molecules and liquid crystals. unirioja.esresearchgate.net
Copper(II) AcetateComplexationBis[3-(1-methylethyl)pentane-2,4-dionato]copper(II)Catalysis, precursor for materials science. unirioja.es

Investigation of Tautomeric Equilibria and Intramolecular Dynamics in 3 1 Methylethyl Pentane 2,4 Dione Systems

Keto-Enol Tautomerism: Experimental and Theoretical Characterization

The existence of 3-(1-methylethyl)pentane-2,4-dione as a mixture of keto and enol tautomers is a well-established phenomenon, characteristic of β-dicarbonyl compounds. rsc.orgthecatalyst.org The equilibrium between the diketo form and the enol form is a dynamic process involving the migration of a proton from the central carbon to one of the carbonyl oxygen atoms.

Experimental characterization, primarily through nuclear magnetic resonance (NMR) spectroscopy, has been a cornerstone in elucidating the tautomeric composition. missouri.edubiopchem.education For β-diketones in general, proton NMR is particularly effective because the interconversion between the keto and enol forms is often slow on the NMR timescale, allowing for the distinct observation and quantification of signals from each tautomer. missouri.edubiopchem.education

Theoretical studies, employing methods like Density Functional Theory (DFT), have complemented experimental findings by providing insights into the geometries and relative stabilities of the tautomers. rsc.orgresearchgate.net For instance, computational models of related substituted pentane-2,4-diones have shown that the enol form is stabilized by the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. researchgate.net However, the presence of a bulky alkyl group at the 3-position, such as the 1-methylethyl (isopropyl) group, introduces steric hindrance that can influence the planarity of this ring and thus the stability of the enol tautomer. thecatalyst.org

A key finding for 3-alkylpentane-2,4-diones is a linear free energy relationship between the rate constant for ketone deprotonation and the tautomeric equilibrium constant, which decreases as the size of the alkyl group (R) increases. rsc.org This suggests that the primary influence of the alkyl substituent is a structural effect on the keto form rather than the enol form. rsc.org When compared to the unsubstituted pentane-2,4-dione, distinct structural effects on both the keto and enol forms are observed. rsc.org

Table 1: Tautomeric Forms of this compound

TautomerStructureKey Features
Keto Contains two carbonyl (C=O) groups. The isopropyl group is attached to the central carbon (C3).
Enol Contains a hydroxyl (-OH) group and a carbon-carbon double bond (C=C). Forms a stable six-membered ring via an intramolecular hydrogen bond.

Influence of Solvent Polarity and Environmental Factors on Tautomeric Preferences

The position of the keto-enol equilibrium for this compound is highly sensitive to the surrounding environment, particularly the polarity of the solvent. rsc.orgresearchgate.net This dependence is a general feature of β-dicarbonyl compounds and is attributed to the differential solvation of the more polar keto tautomer and the less polar, internally hydrogen-bonded enol tautomer. researchgate.netorientjchem.org

In nonpolar solvents such as cyclohexane (B81311) and carbon tetrachloride, the enol form is generally favored. researchgate.net This preference is due to the stability conferred by the intramolecular hydrogen bond, which is not disrupted by the solvent. In contrast, polar protic solvents like water and methanol (B129727) can act as both hydrogen bond donors and acceptors, leading to the disruption of the internal hydrogen bond of the enol form and stabilization of the keto form through intermolecular hydrogen bonding. researchgate.net Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), can also disrupt the intramolecular hydrogen bond, leading to a decrease in the percentage of the enol form due to unfavorable entropy changes. researchgate.net

Studies on related β-diketones have shown that an increase in solvent polarity generally shifts the equilibrium toward the keto tautomer. nih.gov For example, the enol content of pentane-2,4-dione is significantly higher in nonpolar solvents compared to polar ones. While specific quantitative data for this compound across a wide range of solvents is not extensively documented in the provided results, the qualitative trend is expected to be similar.

Table 2: Expected Trend of Tautomeric Equilibrium in Different Solvents

SolventPolarityExpected Predominant TautomerRationale
CyclohexaneNonpolarEnolIntramolecular hydrogen bond of the enol is stable.
Carbon TetrachlorideNonpolarEnolMinimal disruption of the intramolecular hydrogen bond.
Dimethyl Sulfoxide (DMSO)Polar AproticKetoDisruption of the intramolecular hydrogen bond. researchgate.net
MethanolPolar ProticKetoSolvent forms intermolecular hydrogen bonds with the keto form. researchgate.net
WaterPolar ProticKetoStrong disruption of the intramolecular hydrogen bond and stabilization of the keto form. researchgate.net

Role of Intramolecular Hydrogen Bonding in Tautomer Stabilization

The remarkable stability of the enol tautomer of this compound in the gas phase and in nonpolar solvents is primarily attributed to the formation of a strong intramolecular hydrogen bond. researchgate.netosti.gov This hydrogen bond occurs between the hydroxyl proton and the oxygen atom of the neighboring carbonyl group, creating a stable, planar, six-membered pseudo-aromatic ring. researchgate.net

In polar solvents, the intramolecular hydrogen bond of the enol can be disrupted as the solvent molecules compete to form intermolecular hydrogen bonds with the solute. researchgate.net This competition is a key factor in the shift of the tautomeric equilibrium towards the keto form in such environments.

Kinetic and Thermodynamic Aspects of Tautomeric Interconversion Mechanisms

The interconversion between the keto and enol tautomers of this compound is a dynamic equilibrium governed by both kinetic and thermodynamic factors. The process can be catalyzed by both acids and bases.

The thermodynamics of the tautomerization are influenced by the relative stabilities of the keto and enol forms. In the gas phase and nonpolar solvents, the enol form is generally the thermodynamically more stable tautomer due to the stabilizing effect of the intramolecular hydrogen bond. researchgate.net However, in polar solvents, the keto form becomes thermodynamically favored due to stronger solute-solvent interactions. researchgate.net

The kinetics of the interconversion involve a transition state. Computational studies on related molecules, such as 3-phenyl-2,4-pentanedione (B1582117), suggest that the tautomeric equilibrium proceeds through a four-membered ring transition state. researchgate.netbohrium.com The energy barrier for this interconversion is influenced by the solvent. For instance, the activation barrier is significantly lower in protic solvents, indicating a catalytic effect. researchgate.net

For 3-alkylpentane-2,4-diones, a linear free energy relationship has been observed, where the tautomeric equilibrium constant decreases as the alkyl group becomes larger. rsc.org This implies that the steric hindrance from the isopropyl group in this compound likely increases the free energy of the keto form to a greater extent than the enol form, thereby influencing the position of the equilibrium.

Coordination Chemistry and Ligand Properties of 3 1 Methylethyl Pentane 2,4 Dione

Chelation Modes and Metal Complex Formation with 3-(1-Methylethyl)pentane-2,4-dione as a Ligand

This compound, a derivative of pentane-2,4-dione (commonly known as acetylacetone (B45752) or acac), primarily functions as a bidentate ligand in coordination chemistry. Its ability to form stable metal complexes is rooted in the principles of chelation, a process where a single ligand binds to a central metal ion at two or more points. nih.gov The most common chelation mode for this β-diketone involves the deprotonation of its acidic methylene (B1212753) proton (on the carbon between the two carbonyl groups), followed by the coordination of the two oxygen atoms to a metal ion. This forms a stable six-membered ring structure.

Like its parent compound, this compound can coordinate with a wide variety of metal ions, including transition metals like cobalt, copper, and nickel, as well as main group metals and lanthanides. nih.govnih.gov The presence of the bulky isopropyl group on the central carbon atom can influence the steric and electronic properties of the resulting complexes, potentially affecting their solubility, volatility, and reactivity compared to complexes of unsubstituted acetylacetone. The coordination can lead to various complex geometries, such as octahedral, square planar, or tetrahedral, depending on the metal ion's coordination number and electronic configuration. In some cases, derivatives of pentane-2,4-dione have been shown to coordinate in different protonation states, acting as monoanionic or dianionic ligands, which in turn influences the metal-ligand bond covalency. nih.gov

Synthesis and Structural Elucidation of Metal Chelates

The synthesis of metal complexes with this compound typically follows established methods for preparing metal acetylacetonates. A common and straightforward route involves the reaction of a metal salt (e.g., chloride, nitrate, or sulfate) with the β-diketone in a suitable solvent, often in the presence of a base. The base, such as ammonia (B1221849) or a hydroxide, facilitates the deprotonation of the dione (B5365651) to form the chelating anion.

Another powerful method for synthesizing specific complexes is the template effect, where a metal ion directs the condensation reaction of organic reagents to form the final ligand already coordinated to the metal. mdpi.com While often used for more complex ligands like Schiff bases, this principle highlights the role of the metal in organizing the ligand precursors into the desired configuration. mdpi.com

The structural elucidation of the resulting metal chelates relies on a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the dione to the metal. The characteristic C=O and C=C stretching frequencies of the free ligand are shifted upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the structure of diamagnetic complexes in solution.

UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the complex, which are sensitive to the coordination environment and the nature of the metal-ligand bonding. nih.gov

Mass Spectrometry: Mass spectrometry helps to confirm the molecular weight and composition of the complexes. nist.gov

For instance, studies on related pentane-2,4-dione bis(S-methylisothiosemicarbazone) cobalt complexes have demonstrated the use of a suite of these techniques, including UV-vis, NMR, and X-ray diffraction, to characterize five- and six-coordinate complexes and even dimeric structures. nih.gov

Electronic Structure and Bonding Analysis in Coordination Compounds

The electronic structure and the nature of the metal-ligand bond in complexes of this compound are critical to understanding their properties. The bonding is typically described as a resonance hybrid, with the negative charge of the enolate delocalized over the O-C-C-C-O framework, forming a quasi-aromatic six-membered ring with the metal ion.

Advanced techniques are employed to probe the electronic properties:

X-ray Absorption Spectroscopy (XAS): XAS is a powerful tool for investigating the oxidation state of the metal center and the covalency of the metal-ligand bonds. For example, in related cobalt complexes, analysis of the pre-edge features in XAS spectra revealed differences in the ligand's electronic state, which in turn modulated the metal-ligand bond covalency. nih.gov

Cyclic Voltammetry (CV): This electrochemical technique is used to study the redox properties of the complexes. It can identify reversible and irreversible oxidation or reduction processes involving either the metal center or the ligand itself, indicating potential redox non-innocence of the ligand. nih.gov

Density Functional Theory (DFT) Calculations: Computational methods like DFT are increasingly used to complement experimental data. nih.gov DFT calculations can provide detailed insights into the molecular orbital interactions, charge distribution, and the nature of the frontier orbitals (HOMO and LUMO), which govern the electronic transitions and reactivity of the complexes.

Reactivity and Stability Profiles of this compound Metal Complexes

The stability of metal complexes formed with this compound is significantly enhanced by the chelate effect, which provides high thermodynamic stability. researchgate.net This makes the complexes generally robust under many conditions. However, their reactivity is diverse and depends on the nature of the metal ion, the coordination environment, and the reaction conditions.

Key aspects of their reactivity and stability include:

Ligand Exchange Reactions: Although the chelate is stable, the entire complex is not inert. The ligands can be replaced by other, more strongly binding ligands in substitution reactions.

Reactions at the Central Carbon: The central (γ) carbon of the chelate ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and acylation, without cleavage of the metal-ligand bonds. This allows for the post-synthesis modification of the ligand framework.

Redox Reactivity: As suggested by studies on related complexes, the ligand can be an active participant in redox reactions. nih.gov The complex may undergo oxidation or reduction at either the metal center or the ligand itself. In some cases, the instability of a reduced or oxidized complex can lead to subsequent chemical reactions and decomposition. nih.gov For example, cyclic voltammetry of a related Co(III) complex showed an irreversible reduction, indicating that the resulting Co(II) species was unstable and underwent further transformation. nih.gov

The stability of these complexes can also be influenced by steric factors. The bulky isopropyl group on the ligand may provide kinetic stability by sterically hindering the approach of reactive species to the metal center.

Spectroscopic Characterization Techniques Applied to 3 1 Methylethyl Pentane 2,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Tautomeric Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 3-(1-methylethyl)pentane-2,4-dione, offering unambiguous evidence for its covalent structure and providing a window into the dynamic equilibrium between its keto and enol tautomers.

Like other β-dicarbonyl compounds, this compound can exist as a keto-enol tautomer. However, the presence of the bulky isopropyl group at the α-carbon significantly influences the position of this equilibrium. In many substituted pentane-2,4-diones, the enol form is a major, if not the exclusive, species observed in solution due to the formation of a stable, intramolecular hydrogen bond.

¹H NMR spectroscopy is particularly informative. The spectrum of the enol form is characterized by a downfield signal for the enolic proton, typically in the range of 15-17 ppm, resulting from the strong intramolecular hydrogen bond. The methyl protons of the acetyl groups and the isopropyl group protons will also exhibit characteristic chemical shifts and coupling patterns. For instance, the isopropyl group will show a doublet for the six equivalent methyl protons and a septet for the single methine proton.

¹³C NMR spectroscopy complements the proton data, with distinct signals for the carbonyl carbons, the enolic carbons, and the carbons of the isopropyl group. The chemical shifts of the carbonyl and enolic carbons are particularly diagnostic for distinguishing between the keto and enol forms.

Studies on related 3-substituted pentane-2,4-diones have shown that the solvent can influence the tautomeric equilibrium. researchgate.net However, for this compound, the steric hindrance from the isopropyl group is expected to heavily favor the enol form in a wide range of solvents. The precise chemical shifts can vary depending on the deuterated solvent used. sigmaaldrich.comeurisotop.comsysu.edu.cn

Table 1: Representative ¹H and ¹³C NMR Data for the Enol Tautomer of this compound

NucleusFunctional GroupChemical Shift (ppm) RangeMultiplicity
¹HEnolic OH15.0 - 17.0s (broad)
¹HIsopropyl CH2.8 - 3.2septet
¹HAcetyl CH₃2.0 - 2.3s
¹HIsopropyl CH₃1.1 - 1.3d
¹³CCarbonyl C=O190 - 205
¹³CEnolic C=C100 - 110
¹³CIsopropyl CH25 - 35
¹³CAcetyl CH₃20 - 30
¹³CIsopropyl CH₃18 - 22

Note: The exact chemical shifts are dependent on the solvent, concentration, and temperature.

Mass Spectrometry: Fragmentation Pathways and Tautomer Differentiation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern upon ionization. nih.govnist.gov The most common method employed is electron ionization (EI), which involves bombarding the molecule with high-energy electrons.

Upon ionization, the this compound molecule loses an electron to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (142.20 g/mol ). nih.gov This molecular ion is often unstable and undergoes fragmentation to produce a series of smaller, characteristic ions. chemguide.co.uk

The fragmentation pathways are influenced by the relative stability of the resulting carbocations and neutral fragments. For this compound, key fragmentation processes include:

Loss of a methyl group (•CH₃): This leads to a prominent peak at m/z 127.

Loss of an acetyl group (•COCH₃): This results in a significant peak at m/z 99. The cleavage of the C-C bond between the carbonyl carbon and the α-carbon is a common fragmentation pathway for ketones.

Loss of an isopropyl group (•CH(CH₃)₂): This fragmentation gives rise to a peak at m/z 99.

Formation of the acetyl cation ([CH₃CO]⁺): This is a very common and stable fragment in the mass spectra of compounds containing an acetyl group, leading to a strong peak at m/z 43. This is often the base peak in the spectrum. nih.govnist.gov

McLafferty rearrangement: If the enol form is present, a characteristic McLafferty rearrangement can occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.

The relative abundances of these fragment ions create a unique mass spectrum that serves as a fingerprint for this compound. While the mass spectra of the keto and enol tautomers would be very similar due to rapid interconversion upon ionization, subtle differences in fragment ion intensities might be observable under specific experimental conditions.

Table 2: Characteristic Mass Spectrometry Fragments for this compound

m/zProposed Fragment Ion
142[C₈H₁₄O₂]⁺• (Molecular Ion)
127[M - CH₃]⁺
99[M - COCH₃]⁺ or [M - CH(CH₃)₂]⁺
85[M - C₄H₉]⁺
43[CH₃CO]⁺ (Often the base peak)

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within this compound. nih.govcardiff.ac.uk These methods probe the vibrational energy levels of the molecule, and the resulting spectra are highly characteristic of its structure, particularly with respect to the keto-enol tautomerism. nih.gov

For this compound, which exists predominantly in the enol form, the vibrational spectra are dominated by features characteristic of this tautomer.

Infrared (IR) Spectroscopy: The IR spectrum of the enol form of this compound displays several key absorption bands:

O-H Stretch: A very broad and strong absorption band is typically observed in the region of 3200-2400 cm⁻¹, which is characteristic of a strongly intramolecularly hydrogen-bonded hydroxyl group.

C=O Stretch: A strong absorption band appears in the range of 1650-1580 cm⁻¹. This frequency is lower than that of a typical ketone due to conjugation with the C=C bond and the intramolecular hydrogen bonding.

C=C Stretch: A strong band, often coupled with the C=O stretch, is found in the 1580-1500 cm⁻¹ region.

C-H Stretches: Absorptions corresponding to the stretching vibrations of the methyl and methine C-H bonds are observed in the 3000-2850 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. cardiff.ac.uk Due to the different selection rules, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For the enol form of this compound, the Raman spectrum would be expected to show:

A strong band for the symmetric C=C stretching vibration.

Bands corresponding to the C=O stretching vibration.

Characteristic bands for the C-H bending and stretching vibrations of the isopropyl and acetyl groups.

The combination of IR and Raman spectroscopy allows for a more complete assignment of the vibrational modes of the molecule, confirming the presence of the enol tautomer and providing a detailed picture of its bonding environment. researchgate.netmit.eduresearchgate.net

Table 3: Key Vibrational Frequencies for the Enol Tautomer of this compound

Vibrational ModeIR Frequency Range (cm⁻¹)Raman Frequency Range (cm⁻¹)
O-H Stretch (H-bonded)3200 - 2400 (broad)Weak or not observed
C-H Stretch3000 - 28503000 - 2850
C=O Stretch1650 - 15801650 - 1580
C=C Stretch1580 - 15001580 - 1500

Application of X-ray Diffraction for Solid-State Structure Determination of Derivatives and Complexes

While obtaining a single crystal of this compound itself suitable for X-ray diffraction may be challenging, this technique is invaluable for determining the precise three-dimensional structure of its solid-state derivatives and, most notably, its metal complexes. researchgate.net

When this compound acts as a ligand and coordinates to a metal ion, it typically deprotonates to form the 3-(1-methylethyl)pentane-2,4-dionato anion. This bidentate ligand then chelates to the metal center through its two oxygen atoms, forming a stable six-membered ring. X-ray diffraction analysis of these metal complexes provides a wealth of structural information, including:

Coordination Geometry: The arrangement of the ligands around the central metal ion (e.g., octahedral, tetrahedral, square planar) can be precisely determined.

Bond Lengths and Angles: The exact distances between the metal and the oxygen atoms of the ligand, as well as the bond lengths and angles within the ligand itself, are measured with high precision. This can provide insights into the strength of the metal-ligand bond and the electronic effects of the isopropyl substituent.

Stereochemistry: In cases where chiral centers are present or different geometric isomers are possible, X-ray diffraction can unambiguously establish the stereochemistry of the complex.

Intermolecular Interactions: The packing of the complex molecules in the crystal lattice, including any hydrogen bonding or other non-covalent interactions, can be visualized.

For example, a hypothetical octahedral complex, such as tris[3-(1-methylethyl)pentane-2,4-dionato]cobalt(III), would have its structure precisely defined by X-ray crystallography, revealing the Co-O bond lengths and the geometry of the chelate rings. This information is crucial for understanding the relationship between the structure of the complex and its physical and chemical properties, such as its reactivity, magnetism, and spectroscopic behavior.

Similarly, the crystal structures of organic derivatives of this compound, where the enolic proton is replaced by another functional group, can be determined. researchgate.net This would confirm the connectivity and provide detailed information about the conformation of the molecule in the solid state.

Computational and Theoretical Chemistry Studies on 3 1 Methylethyl Pentane 2,4 Dione

Quantum Chemical Calculations of Molecular Structure, Stability, and Energetics (e.g., DFT, MP2)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are instrumental in determining the optimized geometry, electronic structure, and relative energies of different forms of 3-(1-methylethyl)pentane-2,4-dione. While specific computational studies on this exact molecule are not abundant in the literature, extensive research on its parent compound, acetylacetone (B45752) (acac), and other substituted β-diketones provides a strong basis for understanding its properties. acs.orgresearchgate.netnih.govkatwacollegejournal.comorientjchem.org

DFT methods, such as B3LYP, are widely used to predict the geometric parameters and relative stabilities of the tautomers of β-diketones. katwacollegejournal.comorientjchem.org For instance, calculations on 3-phenyl-2,4-pentanedione (B1582117) have been performed using the B3LYP/6-31+g(d) level of theory to optimize the geometries of its keto and enol forms. orientjchem.org Similar approaches are applied to understand the impact of substituents on the stability and structure. Studies on 3-chloro- and 3-nitro-pentane-2,4-dione have shown how electron-withdrawing groups affect the hydrogen bond strength and molecular geometry. researchgate.netresearchgate.net

MP2 calculations, which account for electron correlation more explicitly, are often used to refine the energy calculations and provide more accurate predictions of stability, although they are more computationally expensive. researchgate.netnih.gov For acetylacetone, MP2 calculations have been crucial in evaluating the basis set size dependency for accurately predicting the relative stability of its tautomers. nih.gov

Below is a representative table of how computational data for the geometric parameters of the enol form of a substituted β-diketone, analogous to this compound, might be presented based on DFT calculations.

ParameterCalculated Value (B3LYP/6-311G(d))
O-H Bond Length (Å)0.99 - 1.02
C=O Bond Length (Å)1.28 - 1.32
C-C (in chelate ring) Bond Length (Å)1.40 - 1.45
O···O Distance (Å)2.40 - 2.55
O-H···O Angle (°)140 - 150

Computational Modeling of Tautomeric Equilibria and Hydrogen Bonding Interactions

One of the most significant aspects of β-diketone chemistry is the keto-enol tautomerism. Computational models are essential for studying the equilibrium between the diketo and enol forms of this compound. researchgate.netkatwacollegejournal.com The enol form is generally stabilized by a strong intramolecular hydrogen bond, forming a six-membered ring. nih.gov

The relative stability of the tautomers is highly dependent on the solvent environment. acs.orgcalstate.edu Continuum solvation models, such as the Polarizable Continuum Model (PCM), are often employed in conjunction with DFT or MP2 calculations to simulate the effect of different solvents on the tautomeric equilibrium. acs.orgkatwacollegejournal.com These studies consistently show that polar solvents tend to stabilize the more polar diketo form, shifting the equilibrium in its favor, whereas in the gas phase or in nonpolar solvents, the enol form, stabilized by the intramolecular hydrogen bond, predominates. researchgate.netmdpi.com

The strength of the intramolecular hydrogen bond in the enol tautomer can be quantified using various computational techniques, including analysis of the electron density at the bond critical point (using Quantum Theory of Atoms in Molecules, QTAIM) and Natural Bond Orbital (NBO) analysis. researchgate.netnih.gov NBO analysis can reveal the delocalization of electron density from the lone pair of the hydroxyl oxygen to the antibonding orbital of the C-H bond, which is a key feature of resonance-assisted hydrogen bonding. nih.gov Studies on substituted acetylacetones have shown that the nature of the substituent at the C3 position can significantly influence the strength of this hydrogen bond. researchgate.netresearchgate.net

The following table summarizes the typical calculated energy differences and enol content for a β-diketone like this compound in different environments, based on studies of similar compounds.

EnvironmentΔE (Eenol - Eketo) (kcal/mol)Calculated Enol Content (%)
Gas Phase-2.5 to -4.0>95
Nonpolar Solvent (e.g., Cyclohexane)-1.5 to -3.0~90
Polar Aprotic Solvent (e.g., Acetonitrile)+0.5 to +2.020 - 40
Polar Protic Solvent (e.g., Water)+2.0 to +4.0<20

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that arise from rotation around its single bonds. libretexts.org This is particularly relevant for the isopropyl group attached to the central carbon. The rotation of this group can lead to different conformers with varying steric interactions and, consequently, different energies.

For the diketo tautomer, rotations around the C-C bonds connecting the carbonyl groups to the central carbon lead to different orientations of the acetyl groups. For the enol tautomer, the focus is often on the orientation of the isopropyl group relative to the plane of the chelated ring. Computational methods like DFT can be used to calculate the relative energies of these conformers.

A simplified representation of the relative energies of different conformers is presented in the table below, based on general principles of steric hindrance.

Conformer (Description)Relative Energy (kcal/mol)Key Dihedral Angle(s)
Anti (Isopropyl group staggered)0.0 (Reference)~180°
Gauche (Isopropyl group eclipsed)+1.5 to +3.0~60°, ~300°
Eclipsed (Acetyl groups)+4.0 to +6.0~0°, ~120°

Theoretical Elucidation of Reaction Mechanisms and Pathways

Theoretical chemistry is a powerful tool for elucidating the mechanisms of reactions involving this compound. By mapping the reaction pathways and identifying transition states, computational methods can provide detailed insights into the kinetics and thermodynamics of various transformations.

A key reaction is the keto-enol tautomerization itself. Computational studies can model the proton transfer mechanism, which can occur either intramolecularly or be catalyzed by solvent molecules. calstate.edu The transition state for the intramolecular proton transfer is a high-energy species, and calculations can determine its structure and the activation energy barrier.

Another important class of reactions is the formation of metal complexes, where the compound acts as a bidentate ligand. researchgate.net Theoretical models can be used to study the coordination process, including the step-by-step formation of bonds between the metal ion and the oxygen atoms of the dione (B5365651). These studies can also predict the geometry and stability of the resulting metal complexes.

Furthermore, reactions at the central carbon atom, such as alkylation or halogenation, can be investigated. stackexchange.com Computational modeling can help to understand the reactivity of the enolate anion, which is the key intermediate in these reactions. pearson.com The table below provides hypothetical activation energies for some key reaction types, based on data for similar compounds.

ReactionKey IntermediateCalculated Activation Energy (kcal/mol)
Intramolecular Proton Transfer (Keto-Enol)Cyclic Transition State15 - 25
C-AlkylationEnolate Anion10 - 20
Metal Chelation (e.g., with Cu(II))Ligand Exchange Transition State5 - 15

Molecular Interaction Studies of Derivatives and Complexes

Computational methods are extensively used to study the non-covalent interactions of derivatives and complexes of this compound. mdpi.com These studies are crucial for understanding their behavior in solution, their assembly in the solid state, and their potential applications, for instance, in the design of new materials or catalysts.

For metal complexes, computational studies can analyze the nature of the metal-ligand bond, distinguishing between electrostatic and covalent contributions. usd.edu Methods like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) can provide detailed information about the electronic structure of these complexes. researchgate.net

Intermolecular interactions, such as hydrogen bonding and van der Waals forces, between molecules of this compound or its derivatives can also be modeled. This is important for understanding crystal packing and the properties of the material in the condensed phase. For example, studies on related systems investigate how intermolecular C-H···O or C-H···S interactions can influence the molecular conformation and crystal structure. rsc.org

The interaction of these compounds with other molecules, such as biological macromolecules, can also be simulated. Molecular docking and molecular dynamics (MD) simulations are used to predict the binding modes and affinities of these molecules to protein active sites, which is a key aspect of computer-aided drug design. dovepress.com The table below gives examples of calculated interaction energies for different types of molecular complexes.

Complex TypeInteraction Energy (kcal/mol)Dominant Interaction
Dimer of this compound-5 to -10van der Waals, C-H···O
Complex with Water-4 to -8Hydrogen Bonding
Complex with a Metal Ion (e.g., Na+)-20 to -40Ion-Dipole

Applications of 3 1 Methylethyl Pentane 2,4 Dione in Catalysis and Advanced Materials Research

Role as Ligands in Diverse Catalytic Processes, including Asymmetric Catalysis

β-diketones, such as 3-(1-Methylethyl)pentane-2,4-dione, are renowned for their ability to act as bidentate ligands, forming stable chelate complexes with a wide variety of metal ions. researchgate.netunirioja.es The two oxygen atoms of the dicarbonyl moiety coordinate to a single metal center, creating a stable six-membered ring. This chelating effect is fundamental to its application in catalysis.

The this compound ligand brings a significant steric presence to the coordination sphere of a metal catalyst due to its isopropyl group. This bulk can be instrumental in controlling the reactivity and selectivity of the catalyst. For instance, in palladium-catalyzed cross-coupling reactions, the nature of the ligands, including their steric and electronic properties, plays a pivotal role in the catalytic cycle, influencing processes like the activation of the precatalyst and the stability of the active species. researchgate.net

The steric hindrance provided by the isopropyl group can:

Influence Coordination Number and Geometry: It can prevent the coordination of multiple ligands to the metal center, favoring lower coordination numbers which can lead to a more reactive catalytic species.

Enhance Selectivity: The bulk can block certain reaction pathways, thereby enhancing the selectivity for a desired product (chemoselectivity) or stereochemical outcome (stereoselectivity).

Promote Asymmetric Catalysis: In the realm of asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral molecule, bulky ligands are crucial. By creating a well-defined and sterically crowded chiral environment around the metal center, ligands derived from or incorporating structures like this compound can effectively control the facial selectivity of substrate approach, leading to high enantiomeric excesses in the product.

While β-diketones have been extensively used as ligands in coordination complexes with transition metals like copper(II), chromium(III), and palladium(II), the specific utility of the 3-isopropyl derivative continues to be an area of research for fine-tuning catalytic performance. unirioja.es

Intermediate in the Synthesis of Heterocyclic Scaffolds

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of heterocyclic compounds. unirioja.es The 1,3-dicarbonyl motif is a classic precursor for forming five- and six-membered rings through condensation reactions with dinucleophiles.

The most common application is the reaction with hydrazine (B178648) or hydroxylamine (B1172632) to produce substituted pyrazoles and isoxazoles, respectively. unirioja.esresearchgate.net These heterocyclic cores are prevalent in pharmaceuticals, agrochemicals, and functional materials. The reaction proceeds by initial nucleophilic attack at one of the carbonyl carbons, followed by intramolecular condensation and dehydration to form the aromatic heterocycle. The substituents on the final ring are determined by the structure of the starting β-diketone. Using this compound ensures that the resulting pyrazole (B372694) or isoxazole (B147169) is substituted with an isopropyl group at the 4-position and methyl groups at the 3- and 5-positions.

Starting MaterialReagentResulting Heterocyclic Scaffold
This compoundHydrazine (or its derivatives)3,5-Dimethyl-4-(1-methylethyl)-1H-pyrazole
This compoundHydroxylamine3,5-Dimethyl-4-(1-methylethyl)isoxazole

This synthetic utility makes it a valuable intermediate for chemists seeking to create libraries of substituted heterocycles for screening and development. unirioja.es

Contribution to the Development of Mesogenic Compounds and Liquid Crystalline Materials

The field of liquid crystals has benefited significantly from molecular engineering, where specific structural units are incorporated to induce mesogenic (liquid crystalline) behavior. 3-Substituted pentane-2,4-diones, including the isopropyl derivative, have been identified as valuable intermediates for the synthesis of novel liquid crystals. unirioja.es

These diones can be incorporated into larger, calamitic (rod-shaped) molecules that exhibit nematic or smectic phases. unirioja.esresearchgate.net For example, research has shown that β-diketone derivatives can be synthesized to possess a monotropic nematic mesophase. researchgate.net Furthermore, the pyrazole and isoxazole heterocycles derived from these diones can also be mesogenic, displaying enantiotropic smectic A and nematic phases. researchgate.net

Another key application is in the formation of metallomesogens. Here, the this compound acts as a ligand to coordinate with a metal ion. The resulting coordination complex itself can exhibit liquid crystalline properties. unirioja.es The combination of the organic ligand's shape and the coordination geometry of the metal center dictates the final properties of the material. The ability to form such compounds opens up possibilities for new materials with combined magnetic, optical, and liquid crystalline properties.

Compound TypeObserved Liquid Crystal PhasesReference
γ-substituted β-diketonateMonotropic Nematic researchgate.net
Pyrazole derivativeEnantiotropic Smectic A researchgate.net
Isoxazole derivativeEnantiotropic Nematic researchgate.net
General 3-substituted pentane-2,4-dione derivativesNematic and Smectic phases unirioja.es

Utility in Chemoselective Reactions and Protecting Group Strategies

The reactivity of the pentane-2,4-dione core can be harnessed for chemoselective transformations and as part of protecting group strategies. While direct applications of this compound are less documented in this specific context, a closely related derivative, 3-(1,3-dithian-2-ylidene)pentane-2,4-dione (B18490), serves as an excellent example of this utility. This compound functions as an odorless and efficient equivalent to propane-1,3-dithiol for the thioacetalization of carbonyl compounds. organic-chemistry.orgorganic-chemistry.org

Thioacetalization is a common method for protecting aldehydes and ketones during multi-step syntheses. The reaction using 3-(1,3-dithian-2-ylidene)pentane-2,4-dione demonstrates high chemoselectivity. It can selectively protect aldehydes and aliphatic ketones in the presence of aromatic ketones, which react much more slowly. organic-chemistry.orgresearchgate.net This selectivity allows for the differential protection of various carbonyl groups within the same molecule.

The reaction is efficient under both solvent-free and aqueous conditions, making it a greener alternative to traditional methods that use volatile and malodorous thiols. organic-chemistry.orgorganic-chemistry.org This application highlights how the pentane-2,4-dione scaffold can be modified to create specialized reagents for advanced organic synthesis.

Chemoselective Thioacetalization of Carbonyls A representative study demonstrated the conversion of various aldehydes and ketones to their corresponding dithioacetals using 3-(1,3-dithian-2-ylidene)pentane-2,4-dione under solvent-free conditions with an acid catalyst. organic-chemistry.org

SubstrateTime (min)Yield (%)
4-Chlorobenzaldehyde1598
4-Nitrobenzaldehyde1596
Cyclohexanone2098
Acetophenone (Aromatic Ketone)36035

The data illustrates the high efficiency for aldehydes and aliphatic ketones compared to the much slower reaction rate for aromatic ketones, which is the basis for the chemoselectivity. organic-chemistry.org

Broader Significance in Specialty Chemical Synthesis

The collective applications of this compound underscore its broader significance as a versatile building block in the synthesis of specialty chemicals. Its value lies in its status as a readily modifiable intermediate. researchgate.netunirioja.es

The synthesis of this and other 3-substituted pentane-2,4-diones can be achieved through efficient, scalable methods, making it an accessible precursor for both academic research and industrial applications. researchgate.net Its utility in preparative chromatography, where it can be analyzed and isolated with high purity using standard HPLC methods, further solidifies its role in the production of high-value chemicals. sielc.com

Current Challenges and Future Research Perspectives on 3 1 Methylethyl Pentane 2,4 Dione

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of 3-substituted β-diketones, including 3-(1-methylethyl)pentane-2,4-dione, is a well-established field, yet ongoing research seeks to improve efficiency, yield, and sustainability. The classical and most common method for preparing these compounds is the Claisen condensation, which involves the reaction of ketones and esters under basic conditions. nih.gov However, modern advancements focus on overcoming the limitations of traditional approaches.

A prominent method for synthesizing 3-alkylpentane-2,4-diones involves the direct alkylation of pentane-2,4-dione. One general procedure uses an alkyl iodide (like isopropyl iodide) with potassium carbonate as a base in an acetone (B3395972) solvent. orgsyn.org This method is effective for producing compounds such as 3-ethyl- and 3-isopropylpentane-2,4-diones. orgsyn.org Another powerful technique involves the alkylation of 2,4-pentanedione's dianion, formed using a strong base like sodium amide in liquid ammonia (B1221849), which is then reacted with an alkyl halide. orgsyn.org

Recent innovations aim for greater efficiency and sustainability. A novel approach converts less expensive and more accessible chloro derivatives into more reactive iodo derivatives in situ, a process based on the Finkelstein reaction. researchgate.net This method proposes using industrially common ketones, such as methyl isobutyl ketone (MIBK), as the solvent. researchgate.net The use of MIBK offers the added advantage of allowing azeotropic removal of water, which is crucial when working with moisture-sensitive alkylating agents. researchgate.net To obtain a pure C-alkylation product, the initial product mixture is often converted into a copper complex, which can be isolated and then decomposed with an acid to release the purified ligand. researchgate.net

Table 1: Comparison of Selected Synthetic Methodologies for 3-Alkyl-β-diketones

MethodologyKey ReagentsSolventKey Features/NotesReference
Direct AlkylationPentane-2,4-dione, Alkyl Iodide, K₂CO₃AcetoneA general and widely applicable method. Can produce dialkylation byproducts if reaction times are long. orgsyn.org orgsyn.org
Alkylation via DianionPentane-2,4-dione, Sodium Amide (NaNH₂), Alkyl HalideLiquid Ammonia / EtherA powerful method using a strong base to generate the reactive species. orgsyn.org orgsyn.org
In Situ Halide Exchange (Finkelstein)Pentane-2,4-dione, Alkyl Chloride, KIMethyl Isobutyl Ketone (MIBK)Converts cheaper chloro-alkanes to iodo-alkanes in situ. MIBK allows for azeotropic water removal. researchgate.net researchgate.net

Advancement in Spectroscopic and Analytical Techniques for Complex Systems

The analysis of this compound and related complex mixtures relies on modern chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is a key analytical tool. Specifically, this compound can be analyzed using a reverse phase (RP) HPLC method under straightforward conditions. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com For applications requiring mass spectrometry (MS) detection, the mobile phase composition is critical; phosphoric acid, a common component, must be replaced with a volatile acid like formic acid to ensure compatibility. sielc.com

Gas chromatography (GC) is also employed, particularly for assessing the purity of synthetic products. For instance, GC analysis has been used to identify and quantify the presence of the 3,3-dimethylpentane-2,4-dione byproduct in the synthesis of 3-methylpentane-2,4-dione, highlighting its utility in reaction monitoring and quality control. orgsyn.org Furthermore, standard spectral data for this compound, including its electron ionization mass spectrum, are available in databases like the NIST WebBook, providing a reference for compound identification. nist.gov

Table 2: Illustrative HPLC Conditions for this compound Analysis

ParameterConditionReference
TechniqueReverse Phase (RP) HPLC sielc.com
Mobile PhaseAcetonitrile (B52724) (MeCN), Water, and Phosphoric Acid sielc.com
MS-Compatible Mobile PhaseAcetonitrile (MeCN), Water, and Formic Acid sielc.com
Fast UPLCSmaller 3 µm particle columns can be used. sielc.com

Design and Synthesis of Functionalized Derivatives for Targeted Applications

The core structure of this compound serves as a scaffold for creating functionalized derivatives with specific, targeted applications. The versatility of the β-diketone motif allows for its incorporation into a wide range of more complex molecules. unirioja.esnih.gov A significant application area is the synthesis of liquid crystals. By using 3-substituted pentane-2,4-diones as intermediates, researchers can prepare heterocyclic compounds like pyrazoles and isoxazoles, as well as coordination complexes, which exhibit nematic and smectic liquid crystal phases. unirioja.es

The synthesis of these derivatives often requires strategic chemical modifications. For example, methods have been developed to introduce functional groups onto the piperidine (B6355638) ring for the synthesis of pharmaceutical analogues, demonstrating how catalyst and protecting group choice can control site-selectivity. nih.gov Similarly, adamantane (B196018) scaffolds can be functionalized to create trimeric structures for applications in medicinal and materials chemistry. researchgate.net These examples, while not directly involving this compound, illustrate the broader principles of designing functionalized molecules from a core structure for targeted purposes such as bio-sensing, medicinal chemistry, or materials science. researchgate.netmdpi.com

Table 3: Examples of Functionalized Derivatives from β-Diketone Intermediates and Their Applications

IntermediateDerivative ClassTargeted ApplicationReference
3-Substituted Pentane-2,4-dionesPyrazolesLiquid Crystals unirioja.es
3-Substituted Pentane-2,4-dionesIsoxazolesLiquid Crystals unirioja.es
3-Substituted Pentane-2,4-dionesCoordination ComplexesLiquid Crystals unirioja.es

Deeper Understanding of Reaction Mechanisms and Structure-Reactivity Relationships

A fundamental aspect of this compound chemistry is its structure-reactivity relationship, dominated by keto-enol tautomerism. Like other β-diketones, it exists as an equilibrium mixture of the diketo form and a more stable enol form. nih.govvaia.com The enhanced stability of the enol tautomer is attributed to the formation of a six-membered ring through intramolecular hydrogen bonding and resonance stabilization. vaia.comstackexchange.com This structural feature is crucial as it governs the compound's reactivity in subsequent reactions, such as complexation with metal ions. acs.org

Computational studies on related molecules, such as 3-phenyl-2,4-pentanedione (B1582117), provide deeper mechanistic insights. Using Density Functional Theory (DFT), researchers have found that while the keto form is often more stable in the gas phase and various solvents, the energy difference is influenced by the solvent's polarity. orientjchem.org These studies reveal that polar solvents tend to stabilize the more polar keto tautomer. orientjchem.org Furthermore, the tautomeric equilibrium proceeds through a four-membered ring transition state, and the energy barrier for this interconversion can be calculated. orientjchem.org Understanding these thermodynamics and kinetics is essential for controlling reaction outcomes.

Table 4: Calculated Energy Differences and Barrier Heights for Keto-Enol Tautomerism of 3-Phenyl-2,4-pentanedione in Different Media (Illustrative of β-Diketone Behavior)

MediumEnergy Difference (Keto - Enol) (kcal/mol)Barrier Height (from Keto) (kcal/mol)Reference
Gas Phase-17.8930.61 orientjchem.org
Cyclohexane (B81311)-17.3430.82 orientjchem.org
Carbon Tetrachloride-17.2730.84 orientjchem.org
Methanol (B129727)-16.5531.23 orientjchem.org
Water-16.5031.26 orientjchem.org

Computational Predictions for Rational Design of New Materials and Catalysts

Future advancements in the application of this compound and its derivatives will be heavily influenced by computational chemistry and rational design. rsc.org This approach uses theoretical calculations to predict molecular properties and guide the synthesis of new materials and catalysts with desired functions, thereby reducing trial-and-error experimentation. rsc.org

For instance, computational methods like DFT are already used to investigate the fundamental properties of β-diketones, such as the stability of their tautomers in different environments. orientjchem.org This knowledge is the first step in designing new molecules. In a broader context, rational design is used to fabricate highly efficient catalysts. For example, researchers have designed bulk Ni₃Sn₂ alloy catalysts for converting biomass-derived furfural (B47365) by carefully controlling the pH during preparation to create specific Brønsted acid and hydrogenation active sites. researchgate.net This same design philosophy can be applied to create catalysts from or incorporating β-diketone ligands.

Molecular docking studies represent another facet of computational design, where molecules are computationally screened for their ability to bind to biological targets like proteins. nih.gov Such studies have been performed for other β-diketones to predict and understand their biological activity, paving the way for the rational design of new therapeutic agents. nih.gov By applying these predictive models, researchers can pre-select derivatives of this compound that are most likely to be effective for a specific application, be it in catalysis, materials science, or medicine.

Q & A

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : Characterization relies on ¹H/¹³C NMR to confirm keto-enol tautomerism and substituent positions, IR spectroscopy for carbonyl (C=O) and enol (O–H) stretching frequencies, and elemental analysis for purity validation. X-ray crystallography is used for definitive structural elucidation, as demonstrated in studies of halogenated derivatives .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation or skin contact. Store in airtight containers in cool, ventilated areas away from oxidizers, bases, and ignition sources. Immediate washing with water is required after exposure. Chronic risks include mutagenicity, necessitating regular monitoring of workplace air quality .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for synthesizing novel derivatives?

  • Methodological Answer : Electrophilic cyclization and Schiff base formation are effective. For example, reacting with 2-iodobenzyl halides under palladium catalysis yields indene derivatives with >95% regioselectivity. Azide-functionalized derivatives (e.g., 3-(2-azidophenyl)pentane-2,4-dione) are synthesized via nucleophilic substitution, requiring careful temperature control (0–5°C) to prevent decomposition .

Q. What role does this compound play in coordination chemistry, particularly in semiconductor material design?

  • Methodological Answer : The compound acts as a ditopic ligand in metal complexes. For instance, molybdenum(VI) complexes with Schiff base derivatives exhibit catalytic activity in oxidation reactions. Fluorinated pyridinyl derivatives form semiconducting materials when coordinated with transition metals (e.g., Cu, Ni), characterized by UV-Vis and cyclic voltammetry to assess bandgap and charge-transfer properties .

Q. How do crystal packing and intermolecular interactions influence the physicochemical properties of this compound derivatives?

  • Methodological Answer : X-ray diffraction reveals that halogenated derivatives (e.g., 3-(4-bromophenyl)pentane-2,4-dione) form hydrogen-bonded dimers, stabilizing enol tautomers. Solvent polarity during crystallization affects polymorphism, as seen in triclinic-to-cubic phase transitions under desolvation .

Q. What biological screening approaches are used to evaluate the anticancer potential of this compound derivatives?

  • Methodological Answer : Derivatives are screened via molecular docking with CYP450 isoforms (e.g., CYP3A4) to predict metabolic stability. In vitro assays measure cytotoxicity against cancer cell lines (e.g., MCF-7), with IC₅₀ values correlated to substituent electronegativity. Metabolite profiling via LC-MS identifies active intermediates .

Q. How do enzymatic interactions with this compound inform biocatalytic applications?

  • Methodological Answer : Ancestral sequence reconstruction of carbonyl reductases reveals substrate specificity. For pentane-2,4-dione derivatives, enzyme activity (U/mg) varies with substituent size; bulky groups (e.g., isopropyl) reduce catalytic efficiency by ~50% compared to acetyl groups .

Q. Can this compound derivatives be integrated into electronic devices, and what are the key challenges?

  • Methodological Answer : Fluorinated ligands derived from the compound enhance charge mobility in organic semiconductors. Challenges include achieving air stability and minimizing defect density in thin-film deposition. DFT calculations guide ligand design to optimize metal-ligand bond strengths .

Q. What advanced mass spectrometry techniques are employed to study reaction mechanisms involving this compound?

  • Methodological Answer : ESI-MS monitors palladium-catalyzed allylic substitution back-reactions. Isotopic labeling (e.g., ¹³C) tracks substrate deprotonation and intermediate formation. High-resolution MS coupled with tandem MS/MS fragments confirms transient species in catalytic cycles .

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